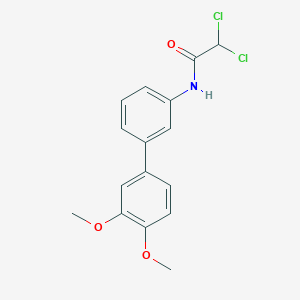

CCTA-1523

Descripción

Propiedades

Fórmula molecular |

C16H15Cl2NO3 |

|---|---|

Peso molecular |

340.2 g/mol |

Nombre IUPAC |

2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide |

InChI |

InChI=1S/C16H15Cl2NO3/c1-21-13-7-6-11(9-14(13)22-2)10-4-3-5-12(8-10)19-16(20)15(17)18/h3-9,15H,1-2H3,(H,19,20) |

Clave InChI |

KVFQJGFFQSVTND-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)NC(=O)C(Cl)Cl)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Principles of Coronary Computed Tomography Angiography (CCTA) Imaging in Cardiology

Coronary Computed Tomography Angiography (CCTA) is a non-invasive imaging modality that provides detailed three-dimensional images of the coronary arteries.[1][2][3] This technique is instrumental in the diagnosis and evaluation of coronary artery disease by enabling the visualization of atherosclerotic plaque and luminal stenosis.[2][4][5] The underlying principle of CCTA is rooted in the fundamental physics of X-ray attenuation by different tissues, coupled with sophisticated data acquisition and image reconstruction algorithms. This guide delves into the core technical aspects of CCTA, offering insights for researchers, scientists, and professionals in drug development.

Fundamental Physics of CCTA: X-ray Attenuation

The core principle of Computed Tomography (CT) is based on the differential attenuation of X-rays as they pass through various tissues of the body.[6] An X-ray tube generates a beam of photons that traverse the patient's body and are detected on the opposite side. The intensity of the detected X-rays is inversely related to the attenuation properties of the tissues they have passed through.[7] Dense tissues like bone attenuate X-rays more significantly than soft tissues, resulting in a lower detected intensity.

This relationship is mathematically described by the Lambert-Beer law, which states that the attenuation of X-rays is an exponential function of the tissue's attenuation coefficient and the path length through the tissue. The CT scanner measures these attenuation values from multiple angles as the X-ray tube and detector array rotate around the patient.[7]

To visualize the coronary arteries, which are small, complex, and in constant motion, CCTA employs an iodinated contrast agent.[1][5] This agent is injected intravenously and travels through the bloodstream to the coronary arteries.[5] Iodine has a high atomic number, leading to significant X-ray attenuation. This opacification of the coronary arteries creates a high contrast between the blood vessels and the surrounding cardiac structures, allowing for their detailed visualization. A target opacification of around 300-400 Hounsfield Units (HU) within the coronary arteries is generally considered optimal for diagnostic purposes.[8][9]

Data Acquisition

The acquisition of high-quality CCTA images is a technically demanding process that requires precise synchronization with the patient's heartbeat to minimize motion artifacts.[10]

2.1. Gantry and Detector Technology

The core hardware of a CT scanner is the gantry, which houses the X-ray tube and a corresponding detector array.[6] Modern multi-detector CT (MDCT) scanners, with at least 64 slices, are required for CCTA to ensure adequate coverage and resolution.[4] The gantry rotates at high speed around the patient, acquiring a series of projection data from different angles.[7] The detector element width is typically less than or equal to 0.625 mm to achieve high spatial resolution.[4]

2.2. Electrocardiogram (ECG) Gating

To overcome the challenge of cardiac motion, CCTA utilizes electrocardiogram (ECG) gating.[10] The patient's ECG is continuously monitored during the scan, and the data acquisition is synchronized to specific phases of the cardiac cycle.[11] The period of least cardiac motion, typically mid-diastole, is targeted for image acquisition to obtain motion-free images of the coronary arteries.[10]

There are two primary ECG gating techniques:

-

Prospective ECG-gating (Sequential or "Step-and-Shoot" Mode): The X-ray tube is activated only during a predefined phase of the cardiac cycle.[12] This method significantly reduces the radiation dose to the patient.[12]

-

Retrospective ECG-gating (Spiral or Helical Mode): The X-ray tube is active throughout the cardiac cycle while the patient table moves continuously.[12] The data is then retrospectively reconstructed at the optimal cardiac phase.[11][12] This technique allows for the assessment of cardiac function but results in a higher radiation dose.[12]

Image Reconstruction

Image reconstruction is the computational process of converting the raw projection data acquired by the detectors into cross-sectional images.[7] The two main algorithms used in CCTA are Filtered Back Projection and Iterative Reconstruction.

3.1. Filtered Back Projection (FBP)

For many years, Filtered Back Projection (FBP) was the standard reconstruction algorithm in CT.[13] It is a fast and computationally efficient method that involves two main steps:

-

Filtering: A mathematical filter is applied to the raw projection data to reduce blurring and noise.

-

Back Projection: The filtered projection data is "back-projected" onto a digital image matrix, summing the attenuation values from all projection angles to create the final image.

While effective, FBP can be susceptible to image noise, especially in low-dose scanning protocols.[13]

3.2. Iterative Reconstruction (IR)

Iterative Reconstruction (IR) has become increasingly common in modern CT scanners.[13][14] This advanced algorithm produces images with lower noise and improved quality, particularly at reduced radiation doses.[13][14][15] IR is a more computationally intensive process that involves the following steps:

-

An initial image is created.

-

A forward projection is performed to simulate the data that would have been acquired from this initial image.

-

The simulated data is compared to the actual measured raw data, and the difference (error) is calculated.

-

The initial image is updated based on this error.

-

Steps 2-4 are repeated in an iterative manner until the difference between the simulated and measured data is minimized.

IR techniques allow for a significant reduction in radiation dose without compromising diagnostic image quality.[14][15]

References

- 1. oumedicine.staywellsolutionsonline.com [oumedicine.staywellsolutionsonline.com]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. What is CTA? - Society of Cardiovascular Computed Tomography [scct.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Coronary CT angiography - Wikipedia [en.wikipedia.org]

- 6. CT Instrumentation and Physics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Coronary CT Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Basic Concepts of Contrast Injection Protocols for Coronary Computed Tomography Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol Fundamentals for Coronary Computed Tomography Angiography | USC Journal [uscjournal.com]

- 11. Image quality in coronary CT angiography: challenges and technical solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Iterative reconstruction for coronary CT angiography: finding its way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn-corpweb.heartflow.com [cdn-corpweb.heartflow.com]

- 15. researchgate.net [researchgate.net]

The Evolution of Cardiac Computed Tomography Angiography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent and subsequent evolution of Cardiac Computed Tomography Angiography (CCTA) represent a paradigm shift in non-invasive cardiac imaging. From its nascent stages to the sophisticated multi-detector and dual-source systems of today, CCTA has transformed the diagnosis and management of coronary artery disease. This technical guide provides an in-depth exploration of the historical milestones, technological advancements, and a detailed look at the experimental protocols that have defined this revolutionary imaging modality.

A Journey Through Time: The History and Evolution of CCTA

The story of CCTA is one of relentless innovation, driven by the need for higher spatial and temporal resolution to image the constantly moving coronary arteries. The journey began with foundational developments in computed tomography and has progressed through distinct technological eras.

The late 1990s marked the initial attempts at imaging the coronary arteries with CT.[1] The introduction of multi-detector row CT (MDCT) scanners was a pivotal moment, enabling the acquisition of multiple slices in a single rotation and significantly improving image quality.[1] The progression from 4-slice scanners, which became clinically available around 1999, to the 64-slice scanners in 2004, established a new reference point in cardiac imaging due to enhanced visualization capabilities.[2] Subsequent advancements, including the development of 256- and 320-detector row systems, dual-source CT, and wide-detector CT scanners, have further refined the technique, allowing for whole-heart imaging within a single cardiac cycle.[3] These innovations have been accompanied by significant reductions in radiation exposure, with modern techniques achieving doses as low as 1-4 mSv, a stark contrast to the 16-20 mSv associated with earlier retrospective ECG-gating methods.

Technological Milestones and Their Impact

The evolution of CCTA is best understood through the lens of key technological advancements that have progressively overcome the challenges of cardiac imaging. These milestones have led to dramatic improvements in image quality, diagnostic accuracy, and patient safety.

Scanner Generations and Performance Metrics

The progression from single-slice to multi-slice and dual-source CT scanners has been the primary driver of CCTA's evolution. Each generation brought with it significant improvements in temporal resolution (the ability to freeze cardiac motion), spatial resolution (the ability to visualize small structures), and a reduction in radiation dose.

| Scanner Generation | Year of Introduction (Approx.) | Gantry Rotation Time (ms) | Temporal Resolution (ms) | Spatial Resolution (mm) | Typical Effective Radiation Dose (mSv) |

| 4-Slice MDCT | 1998-1999 | 500 | 250 | ~1.0 x 1.0 x 1.25 | 10 - 18 |

| 16-Slice MDCT | 2001-2002 | 400-500 | 200-250 | ~0.6 x 0.6 x 0.75 | 8 - 15 |

| 64-Slice MDCT | 2004-2005 | 330-400 | 165-200 | ~0.4 x 0.4 x 0.5 | 5 - 12 |

| 128/256/320-Slice MDCT | Late 2000s | 270-350 | 135-175 | ~0.25 x 0.25 x 0.5 | 1 - 8 |

| Dual-Source CT (DSCT) | 2006 | 280-330 | 66-83 | ~0.3 x 0.3 x 0.4 | 1 - 5 |

Below is a diagram illustrating the logical progression of these key technological advancements in Cardiac CT Angiography.

Caption: Technological Evolution of Cardiac CT Angiography.

Radiation Dose Reduction Strategies

A significant focus in the evolution of CCTA has been the reduction of radiation exposure. Key strategies include:

-

Prospective ECG-gating ("Step and Shoot"): This technique acquires images only during a specific, motion-free phase of the cardiac cycle (typically mid-diastole), significantly reducing the radiation dose compared to retrospective gating.

-

ECG-controlled Tube Current Modulation: The X-ray tube current is lowered during the systolic phases of the cardiac cycle when motion artifacts are more likely, and increased during the diastolic phase, optimizing image quality while minimizing radiation.

-

Iterative Reconstruction Algorithms: These advanced algorithms have replaced traditional filtered back-projection, allowing for significant noise reduction and, consequently, the use of lower radiation doses without compromising image quality.

-

Lower Tube Voltage: Reducing the tube voltage (e.g., from 120 kV to 100 kV or 80 kV) in appropriate patients can substantially lower the radiation dose.

Experimental Protocols in CCTA

The acquisition of high-quality CCTA images is contingent on meticulous patient preparation and standardized imaging protocols.

Patient Preparation

-

Heart Rate Control: A low and regular heart rate (ideally <60 beats per minute) is crucial for minimizing motion artifacts. This is typically achieved through the oral or intravenous administration of beta-blockers.

-

Vasodilation: Sublingual nitroglycerin is often administered immediately before the scan to dilate the coronary arteries, improving their visualization.[4]

-

Fasting: Patients are typically instructed to fast for 3-4 hours prior to the scan to reduce the risk of aspiration in the rare event of an adverse reaction to the contrast agent.[5]

-

Caffeine and Stimulant Avoidance: Patients are advised to avoid caffeine and other stimulants for at least 12 hours before the scan, as these can increase heart rate.[5]

Contrast Media Injection Protocol

The goal of the contrast injection is to achieve optimal opacification of the coronary arteries.

-

Contrast Agents: High-iodine concentration contrast agents (350-400 mgI/mL) are typically used.[5]

-

Injection Rates and Volumes: Typical injection rates range from 5 to 7 mL/s, with total volumes of 50 to 120 mL, depending on the scanner and patient characteristics.[4]

-

Biphasic and Triphasic Injection: A biphasic protocol, consisting of an initial bolus of contrast medium followed by a saline chaser, is standard.[4] A triphasic protocol, which includes a mixture of contrast and saline, may be used to achieve more uniform enhancement of both the left and right heart chambers.[4]

-

Bolus Tracking: This technique involves placing a region of interest (ROI) in the ascending aorta and initiating the scan automatically once a predefined Hounsfield Unit (HU) threshold is reached, ensuring optimal contrast timing.

ECG-Gating Techniques

ECG-gating is essential for synchronizing image acquisition with the cardiac cycle to minimize motion artifacts.

-

Retrospective ECG-gating: Data is acquired continuously throughout the cardiac cycle, and the ECG tracing is recorded simultaneously. Images are then reconstructed at specific phases of the cardiac cycle. While this allows for functional assessment of the heart, it is associated with a higher radiation dose.

-

Prospective ECG-triggering: The scanner is triggered by the R-wave of the ECG to acquire images only during a predefined quiescent phase of the cardiac cycle, typically mid-diastole. This significantly reduces the radiation dose.

Below is a diagram illustrating a typical workflow for a Cardiac CT Angiography examination.

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Computed tomography coronary angiography – past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of computed tomography - Wikipedia [en.wikipedia.org]

- 5. CT Fractional Flow Reserve: A Practical Guide to Application, Interpretation, and Problem Solving - PubMed [pubmed.ncbi.nlm.nih.gov]

Coronary Computed Tomography Angiography (CCTA) for Non-Invasive Diagnosis of Coronary Artery Disease: A Technical Guide

Introduction

Coronary Artery Disease (CAD) is a leading cause of mortality worldwide and is characterized by the buildup of atherosclerotic plaques within the walls of the coronary arteries.[1] This process, known as atherosclerosis, can lead to narrowing (stenosis) of the arteries, restricting blood flow to the heart muscle and potentially causing chest pain, heart attacks, or stroke.[1][2] Coronary Computed Tomography Angiography (CCTA) has emerged as a robust, non-invasive imaging modality for the comprehensive assessment of CAD.[3][4] Unlike invasive coronary angiography (ICA), which is considered the gold standard, CCTA provides a detailed three-dimensional view of the coronary arteries without the need for catheterization.[5][6] This guide offers an in-depth technical overview of CCTA, its diagnostic workflow, performance metrics, and its expanding role in research and drug development, tailored for researchers, scientists, and pharmaceutical professionals.

Diagnostic and Experimental Workflow

The effective use of CCTA relies on a meticulous and standardized workflow, from patient selection to data interpretation. This process ensures optimal image quality, diagnostic accuracy, and patient safety. The workflow can be visualized as a logical sequence of steps, each with specific technical considerations.

Detailed Experimental and Clinical Protocols

The quality and diagnostic value of CCTA are highly dependent on adherence to optimized protocols. These protocols can be divided into three main phases: patient preparation, image acquisition, and image reconstruction/analysis.

Patient Preparation

Proper patient preparation is critical for obtaining motion-free, high-quality images.

-

Patient Screening: Clinicians first assess indications, such as suspected CAD in patients with low to intermediate pre-test probability, and check for contraindications like severe renal impairment or known allergies to iodinated contrast agents.[7][8]

-

Dietary and Medication Restrictions: Patients are typically instructed to avoid food for 3-4 hours and caffeine for at least 12 hours before the scan, as caffeine can elevate heart rate.[7][9] Regular cardiac medications are usually continued.[7]

-

Heart Rate and Rhythm Control: A primary objective is to achieve a low and stable heart rate, ideally below 60-65 beats per minute, to minimize motion artifacts.[8][10] Oral or intravenous beta-blockers (e.g., metoprolol) are commonly administered one to two hours before the scan if the initial heart rate is elevated.[8][10]

-

Vasodilation: Sublingual nitroglycerin is often administered about 5 minutes before image acquisition to dilate the coronary arteries, which improves their visualization.[8]

Image Acquisition

This phase involves the use of advanced CT technology synchronized with the patient's heartbeat.

-

Scanner Technology: Multidetector CT (MDCT) scanners with at least 64 slices are considered the minimum technical requirement for robust CCTA.[7] Modern dual-source or wide-detector scanners offer improved temporal and spatial resolution, reducing artifacts and radiation exposure.[11]

-

Coronary Artery Calcium (CAC) Scoring: A preliminary non-contrast scan is performed to quantify the amount of calcified plaque.[12] The resulting Agatston score helps in risk stratification.[11]

-

Contrast Administration: An iodinated contrast agent (typically 50-120 mL with a high iodine concentration) is injected into an antecubital vein at a high rate (5-7 mL/s).[8] This is immediately followed by a saline "chaser" to ensure a compact bolus of contrast passes through the coronary arteries. Biphasic or triphasic injection protocols are used to achieve optimal opacification of the arteries while minimizing artifacts from contrast in the right heart.[8]

-

ECG-Gating: The CT data acquisition is synchronized with the patient’s electrocardiogram (ECG) signal.[13] This allows the scanner to acquire images during specific phases of the cardiac cycle, most commonly mid-diastole when the heart is most still, thereby producing motion-free images of the coronary arteries.[13]

Image Reconstruction and Post-Processing

Raw data from the scanner is processed to create interpretable images and quantitative assessments.

-

Reconstruction Algorithms: Images are reconstructed from the raw CT data using algorithms like filtered back projection or, more commonly now, iterative reconstruction.[11] Iterative reconstruction techniques can significantly reduce image noise and allow for lower radiation doses while maintaining high image quality.[14]

-

Image Analysis: The reconstructed 3D dataset is analyzed on specialized software workstations. This involves:

-

Stenosis Assessment: Evaluating the degree of luminal narrowing caused by plaques.

-

Plaque Characterization: Differentiating between calcified, non-calcified, and mixed plaque types based on their density (measured in Hounsfield Units).[12][15] High-risk plaque features, such as low attenuation, positive remodeling, and spotty calcification, can be identified.[12]

-

Functional Assessment: Advanced techniques like CT-derived Fractional Flow Reserve (FFR-CT) can be used to assess the hemodynamic significance of a stenosis without an invasive procedure.[3][8]

-

Quantitative Performance Data

The diagnostic accuracy of CCTA is typically evaluated against the gold standard of Invasive Coronary Angiography (ICA). The key performance metrics are summarized below.

| Performance Metric | Patient-Level Analysis | Vessel-Level Analysis | Source |

| Sensitivity | 91% - 98.2% | 94.9% - 96% | [16][17] |

| Specificity | 68% - 88% | 87.5% - 89.5% | [16][17][18] |

| Positive Predictive Value (PPV) | 78% - 90.5% | 75% - 90.5% | [16][17] |

| Negative Predictive Value (NPV) | 95% - 100% | 94.6% - 99% | [16][17] |

| Diagnostic Accuracy | ~89.8% | - | [16] |

Data compiled from meta-analyses comparing CCTA to ICA for detecting significant stenosis (typically ≥50%). These values highlight CCTA's exceptional ability to rule out significant CAD, as evidenced by its consistently high negative predictive value.[16][17]

Application in Research and Drug Development

CCTA is an increasingly valuable tool in cardiovascular research and pharmaceutical clinical trials, offering non-invasive, reproducible endpoints.

-

Surrogate Endpoint for Efficacy: CCTA enables the precise quantification of atherosclerotic plaque volume and composition.[15] Changes in total, calcified, and non-calcified plaque burden over time can serve as a surrogate endpoint to assess the efficacy of novel anti-atherosclerotic therapies, such as statins or PCSK9 inhibitors.[4][15]

-

Clinical Trial Enrichment: By identifying patients with specific plaque characteristics (e.g., high-risk, non-calcified plaques), CCTA can be used to enrich clinical trial populations with subjects who are more likely to experience cardiovascular events, thereby increasing the statistical power and efficiency of trials.[15]

-

De-risking Drug Development: Using CCTA as an imaging biomarker provides an early indication of a drug's therapeutic effect, potentially de-risking later, more expensive, and time-consuming endpoint-driven trials.[15] This is particularly useful for evaluating agents targeting diabetes, cholesterol, and triglycerides.[19]

-

Understanding Pathophysiology: CCTA provides detailed anatomical roadmaps that, when combined with functional assessments, help researchers better understand the relationship between plaque morphology, hemodynamic significance, and clinical outcomes.[3][20]

Underlying Pathophysiology: Atherosclerosis Signaling

Atherosclerosis is a chronic inflammatory disease that underpins CAD.[2][21] Understanding the key signaling pathways involved is crucial for developing targeted therapies. The process involves a complex interplay between lipids, endothelial cells, and immune cells like macrophages and T-cells.[1][2]

This pathway begins with the accumulation and modification of low-density lipoprotein (LDL) in the arterial wall, triggering an inflammatory response.[2] Macrophages engulf oxidized LDL to become foam cells, a hallmark of early atherosclerotic lesions.[1] These cells release inflammatory signals that promote the proliferation of smooth muscle cells and the formation of a complex plaque.[1][21] Novel signaling pathways, such as the CCL17 and CXCL12-CXCR4 axes, are being investigated for their roles in recruiting specific immune cells (T-cells) to the plaque, offering new therapeutic targets.[22][23]

Coronary Computed Tomography Angiography has evolved from a purely diagnostic tool for detecting stenosis into a comprehensive modality for characterizing plaque burden, identifying high-risk features, and assessing physiological significance.[4] Its high negative predictive value makes it exceptionally reliable for ruling out obstructive CAD.[3] For researchers and drug developers, CCTA offers a powerful, non-invasive platform to quantify disease progression and measure the impact of therapeutic interventions, accelerating the translation of novel cardiovascular therapies from the laboratory to the clinic.[15][19]

References

- 1. The intracellular signaling pathways governing macrophage activation and function in human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovering Inflammation in Atherosclerosis: Insights from Pathogenic Pathways to Clinical Practice [mdpi.com]

- 3. Coronary CT Angiography to Guide Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. hopkinsmedicine.org [hopkinsmedicine.org]

- 6. heart.org [heart.org]

- 7. radiopaedia.org [radiopaedia.org]

- 8. Coronary CT Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Coronary Artery CT Angiography Exam Preparation [universityradiology.com]

- 10. cheyenneregional.org [cheyenneregional.org]

- 11. Coronary Computer Tomography Angiography in 2021—Acquisition Protocols, Tips and Tricks and Heading beyond the Possible - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dicardiology.com [dicardiology.com]

- 13. Protocol Fundamentals for Coronary Computed Tomography Angiography | USC Journal [uscjournal.com]

- 14. Acquisition and Reconstruction Techniques for Coronary CT Angiography: Current Status and Trends over the Past Decade. | Semantic Scholar [semanticscholar.org]

- 15. Computed tomographic angiography measures of coronary plaque in clinical trials: opportunities and considerations to accelerate drug translation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openheart.bmj.com [openheart.bmj.com]

- 17. researchgate.net [researchgate.net]

- 18. Diagnostic accuracy of coronary computed tomography angiography for the evaluation of obstructive coronary artery disease in patients referred for transcatheter aortic valve implantation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. itnonline.com [itnonline.com]

- 20. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 21. Innate Immune Pathways in Atherosclerosis—From Signaling to Long-Term Epigenetic Reprogramming | MDPI [mdpi.com]

- 22. news-medical.net [news-medical.net]

- 23. New signaling pathway unveils atherosclerosis insights [techexplorist.com]

A Technical Guide to Coronary Computed Tomography Angiography (CCTA): Principles of Image Acquisition and Reconstruction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles underpinning Coronary Computed Tomography Angiography (CCTA) image acquisition and reconstruction. It is designed to equip researchers, scientists, and professionals in drug development with the core knowledge required to understand, design, and interpret studies utilizing this powerful non-invasive imaging modality.

Core Principles of CCTA Image Acquisition

The primary goal of CCTA image acquisition is to generate high-quality, motion-free images of the coronary arteries. This is achieved through a meticulous process that involves patient preparation, precise synchronization with the cardiac cycle, and optimized scanning parameters. The overarching principle is to obtain diagnostic images at the lowest reasonably achievable radiation dose (ALARA).[1]

Patient Preparation

Proper patient preparation is critical to minimize motion artifacts and ensure optimal image quality. Key steps include:

-

Heart Rate Control : A low and stable heart rate, ideally below 60-65 beats per minute (bpm), is crucial for reducing motion artifacts.[1] Beta-blockers are often administered orally or intravenously to achieve this target.[2]

-

Vasodilation : Sublingual nitroglycerin is typically administered 3-5 minutes before the scan to dilate the coronary arteries, improving their visualization.

-

Breath-hold Instruction : Patients are trained to perform a comfortable inspiratory breath-hold for the duration of the scan (usually 5-15 seconds) to minimize respiratory motion.

-

Intravenous Access : A large-bore intravenous (IV) catheter is placed in an antecubital vein to allow for the rapid injection of iodinated contrast media.

ECG Synchronization (Gating)

Electrocardiogram (ECG) gating is the cornerstone of cardiac CT, synchronizing data acquisition with the patient's heartbeat to freeze cardiac motion.[3] The least motion of the coronary arteries typically occurs during mid-diastole. There are two primary gating strategies:

-

Prospective ECG-Triggering (Step-and-Shoot or Sequential Scanning) : The scanner is activated only during a predefined phase of the cardiac cycle (typically mid-diastole). This significantly reduces the radiation dose compared to retrospective gating.[3]

-

Retrospective ECG-Gating (Spiral or Helical Scanning) : Data is acquired continuously throughout the cardiac cycle, and the ECG tracing is recorded simultaneously. Images are then reconstructed from specific phases of the cardiac cycle. This method allows for the assessment of cardiac function but results in a higher radiation dose.[3]

Scan Parameters and Contrast Administration

The selection of appropriate scan parameters is a balance between image quality and radiation dose. Key parameters include:

-

Tube Voltage (kVp) : Lowering the tube voltage (e.g., from 120 kVp to 100 kVp or 80 kVp) can reduce radiation dose and increase vessel opacification, but may not be suitable for patients with a high body mass index (BMI).[4][5]

-

Tube Current-Time Product (mAs) : This parameter is often modulated based on the patient's BMI to ensure sufficient image quality while minimizing radiation exposure.

-

Scan Mode : High-pitch spiral acquisition, available on dual-source CT scanners, allows for very fast scanning (a single heartbeat) and significantly reduces radiation dose and motion artifacts.[3][6]

-

Contrast Media Injection : A bolus of iodinated contrast medium is injected at a high flow rate, followed by a saline chaser. The timing of the scan is crucial and is often determined using a test bolus or bolus tracking technique to ensure optimal opacification of the coronary arteries.

Experimental Protocols

Below are detailed methodologies for key experiments in CCTA.

Standard CCTA Acquisition Protocol

-

Patient Preparation :

-

Administer oral beta-blockers 1-2 hours prior to the scan to achieve a target heart rate of <60 bpm.

-

Establish 18-gauge IV access in the right antecubital vein.

-

Administer 0.4-0.8 mg of sublingual nitroglycerin 3-5 minutes before scanning, provided there are no contraindications.

-

-

Scout Images : Obtain anteroposterior and lateral scout images to plan the scan range, from the carina to the base of the heart.

-

Timing Bolus : Inject a 20 mL test bolus of contrast medium followed by a 30 mL saline flush at 5-6 mL/s. Perform serial axial scans at the level of the ascending aorta to determine the time to peak enhancement.

-

CCTA Acquisition :

-

Employ a prospective ECG-triggered sequential scan protocol.

-

Set scan parameters based on patient BMI (see Table 1).

-

Inject 60-80 mL of iodinated contrast medium at 5-6 mL/s, followed by a 40 mL saline flush at the same rate.

-

Initiate the scan at the predetermined time from the timing bolus.

-

Instruct the patient to perform an inspiratory breath-hold.

-

-

Image Reconstruction : Reconstruct axial images with a slice thickness of 0.625 mm and an increment of 0.5 mm using both Filtered Back Projection and an Iterative Reconstruction algorithm for comparison.

Low-Dose CCTA Protocol with Iterative Reconstruction

-

Patient Preparation : Same as the standard protocol, with a strict target heart rate of <60 bpm.

-

Scout Images : Same as the standard protocol.

-

CCTA Acquisition :

-

Utilize a high-pitch spiral acquisition mode if a dual-source CT is available.

-

Reduce tube voltage to 100 kVp for patients with a BMI < 30 kg/m ².

-

Employ automated tube current modulation.

-

Administer 50-70 mL of iodinated contrast medium at 5-6 mL/s, followed by a 40 mL saline flush.

-

Use bolus tracking with a region of interest in the ascending aorta to trigger the scan.

-

-

Image Reconstruction : Reconstruct images with a slice thickness of 0.75 mm using an advanced iterative or deep learning-based reconstruction algorithm.

Quantitative Data Presentation

The following tables summarize key quantitative data for CCTA image acquisition and reconstruction.

Table 1: Example of BMI-Adapted CCTA Scan Parameters

| BMI ( kg/m ²) | Tube Voltage (kVp) | Tube Current-Time (mAs) | Contrast Volume (mL) | Injection Rate (mL/s) | Estimated Radiation Dose (mSv) |

| < 25 | 100 | 200-350 | 60 | 5.0 | 1-3 |

| 25 - 30 | 120 | 300-500 | 70 | 5.5 | 3-7 |

| > 30 | 120-140 | 450-700 | 80 | 6.0 | 7-15 |

Table 2: Comparison of Image Reconstruction Algorithms

| Reconstruction Algorithm | Image Noise | Signal-to-Noise Ratio (SNR) | Contrast-to-Noise Ratio (CNR) | Computational Time |

| Filtered Back Projection (FBP) | High | Lower | Lower | Fast |

| Iterative Reconstruction (IR) | Reduced | Higher | Higher | Moderate |

| Deep Learning Reconstruction (DLR) | Significantly Reduced | Significantly Higher | Significantly Higher | Slow |

Note: Values are relative comparisons. Absolute values depend on specific scanner, patient, and protocol parameters.[7][8][9]

Principles of CCTA Image Reconstruction

Image reconstruction is the process of converting the raw data acquired by the CT scanner into cross-sectional images.

Filtered Back Projection (FBP)

FBP has been the traditional method for CT image reconstruction. It is computationally efficient but can be limited by higher image noise, especially in low-dose acquisitions. The process involves filtering the raw projection data to reduce blurring and then back-projecting it to create the image.

Iterative Reconstruction (IR)

Iterative reconstruction algorithms have become the standard in modern CT. They work by repeatedly comparing the acquired data with a forward projection of an estimated image and updating the image to minimize the difference. This process effectively reduces image noise and artifacts, allowing for significant radiation dose reduction while maintaining or improving image quality.[10]

Deep Learning Reconstruction (DLR)

The latest advancement in CT image reconstruction is the use of deep learning, a type of artificial intelligence. DLR algorithms are trained on a vast amount of high-quality and low-quality image data to learn how to differentiate between noise and anatomical structures. This allows for superior noise reduction and improved image quality compared to IR, potentially enabling even lower radiation doses.[8]

Mandatory Visualizations

CCTA Experimental Workflow

Caption: CCTA Experimental Workflow from Patient Preparation to Reporting.

Image Reconstruction Algorithm Logic

Caption: Logical Flow of FBP, IR, and DLR Image Reconstruction.

References

- 1. cdn-corpweb.heartflow.com [cdn-corpweb.heartflow.com]

- 2. Optimization of Retrospective Gated-ECG Coronary Computed Tomography Angiography by Dose Reduction in Patients with Different Body Mass Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. radiopaedia.org [radiopaedia.org]

- 4. A Review of Factors Affecting Radiation Dose and Image Quality in Coronary CTA Performed with Wide-Detector CT [mdpi.com]

- 5. reduced-iodinated-contrast-volume-and-radiation-dose-in-the-new-protocol-for-ct-coronary-angiography-using-dual-source-imaging-with-low-tube-voltage-compared-with-the-conventional-protocol - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Image Quality of Coronary CT Angiography Using Deep Learning-Based CT Reconstruction: Phantom and Patient Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of advanced reconstruction algorithms in cardiac CT - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Coronary CT Angiography in Elucidating Atherosclerosis Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronary Computed Tomography Angiography (CCTA) has emerged as a powerful non-invasive tool in the study of atherosclerosis.[1][2] Its ability to visualize not only the coronary lumen but also the vessel wall allows for the detection, quantification, and characterization of atherosclerotic plaques.[1][3] This technical guide provides an in-depth overview of the core applications of CCTA in understanding the progression of atherosclerosis, with a focus on quantitative data analysis, experimental protocols, and the visualization of key pathological processes. The insights derived from CCTA are crucial for risk stratification, monitoring therapeutic interventions, and accelerating the development of novel anti-atherosclerotic drugs.[3][4][5]

Quantitative Atherosclerosis Assessment with CCTA

Plaque Volume and Burden

Quantitative CCTA enables the measurement of total plaque volume (TPV), which is a robust predictor of adverse cardiovascular events.[10][11] Plaque burden, often expressed as the percent atheroma volume (PAV), normalizes the plaque volume to the vessel volume, providing a standardized metric for comparison across individuals and time points.[1]

Plaque Composition and High-Risk Features

CCTA can differentiate between various plaque components based on their radiodensity, measured in Hounsfield Units (HU).[4][12] This allows for the identification and quantification of high-risk plaque features that are associated with an increased likelihood of acute coronary syndromes.[11][13][14]

Table 1: CCTA-Based Plaque Characterization and High-Risk Features

| Plaque Component/Feature | Hounsfield Unit (HU) Thresholds | Clinical Significance |

| Plaque Subtypes | ||

| Low-Attenuation Plaque (LAP) / Necrotic Core | -30 to 30 HU (or -30 to 75 HU) | Associated with a lipid-rich necrotic core, a key feature of vulnerable plaques.[4][13] |

| Fibro-fatty Plaque | 31 to 130 HU | Represents a mix of fibrous and fatty tissue.[4] |

| Fibrous Plaque | 131 to 350 HU | Indicates a more stable, fibrous plaque composition.[4] |

| Calcified Plaque (CP) | >350 HU | Represents dense calcification within the plaque.[4] |

| High-Risk Plaque Features | ||

| Positive Remodeling | Remodeling Index > 1.1 | Outward bulging of the vessel wall in response to plaque accumulation, often accommodating a large necrotic core.[13][14] |

| Spotty Calcification | Calcifications < 3 mm in diameter | Small calcifications within a non-calcified plaque, thought to be a marker of inflammation and instability.[13][14] |

| Napkin-Ring Sign | Ring-like higher attenuation in the periphery of a plaque with a central low-attenuation area | A specific morphological pattern highly suggestive of a vulnerable plaque with a thin fibrous cap.[13][15] |

Serial CCTA for Monitoring Atherosclerosis Progression

Serial CCTA imaging is a valuable methodology for longitudinally tracking changes in plaque volume and composition in response to therapeutic interventions or natural disease progression.[6][16] This approach has been instrumental in clinical trials evaluating the efficacy of lipid-lowering therapies and other anti-atherosclerotic agents.[3][5][7]

Table 2: Quantitative Changes in Atherosclerosis Observed in Serial CCTA Studies

| Study/Therapy | Population | Follow-up | Key Findings |

| Statin Therapy | Patients with non-obstructive CAD | ~1 year | Reduction in non-calcified plaque volume with no significant change in calcified plaque volume.[17] |

| Atorvastatin in HIV patients | HIV patients | 1 year | -4.7% change in total plaque volume in the atorvastatin group vs. +12% in the placebo group. Non-calcified plaque regressed by 19.4% in the atorvastatin group.[17] |

| Statin Use (General Population) | Low-risk study population | 6.2 ± 1.4 years | Statin users showed a significant increase in calcified plaque progression but a significant reduction in the progression of non-calcified plaque.[18] |

| EVAPORATE Trial (Icosapent Ethyl) | Patients on statins with known CAD | 18 months | Evaluation of the effect on plaque progression, with a primary endpoint of the progression of low-attenuation plaque volume.[16] |

| Cilostazol vs. Aspirin | Patients with established or suspected CAD | Not specified | The cilostazol group showed a decrease in non-calcified plaque compared to the aspirin group, though not statistically significant.[16] |

Experimental Protocols

CCTA Image Acquisition Protocol

A standardized CCTA acquisition protocol is crucial for ensuring high-quality images suitable for quantitative analysis and longitudinal comparison.[12][19]

-

Patient Preparation :

-

Fasting for at least 4 hours.

-

Administration of beta-blockers to achieve a target heart rate of approximately 60 beats per minute to minimize motion artifacts.[19]

-

Sublingual nitroglycerin may be administered to dilate coronary arteries.

-

-

ECG-Gating :

-

Contrast Administration :

-

CT Scanning :

-

Image Reconstruction :

Quantitative Plaque Analysis Workflow

The analysis of CCTA data for quantitative plaque assessment typically follows a standardized workflow using specialized software.[21][22]

-

Heart and Coronary Artery Segmentation : The heart and major coronary arteries are automatically or semi-automatically segmented from the CCTA volume.[22]

-

Centerline Extraction : A centerline is automatically generated through the lumen of each coronary vessel.[21]

-

Lumen and Vessel Wall Contouring : The software automatically defines the contours of the lumen and the outer vessel wall along the centerline. Manual correction may be required.[21]

-

Plaque Quantification and Characterization :

-

The software calculates the plaque volume as the difference between the vessel wall volume and the lumen volume.

-

Plaque components (LAP, fibro-fatty, fibrous, calcified) are quantified based on predefined HU thresholds.[22]

-

High-risk plaque features are identified and quantified.

-

-

Data Reporting : The quantitative data is reported on a per-plaque, per-vessel, and per-patient basis.

Visualizing Atherosclerosis Progression and CCTA Workflow

Graphviz diagrams are provided below to illustrate key concepts in atherosclerosis progression and the CCTA analysis workflow.

Caption: The progression of atherosclerosis from early endothelial dysfunction to plaque destabilization.

Caption: The workflow for quantitative analysis of CCTA data in atherosclerosis studies.

Conclusion

CCTA provides a comprehensive, non-invasive approach to understanding the progression of atherosclerosis.[1] Its ability to deliver quantitative data on plaque burden and composition, including high-risk features, makes it an invaluable tool for researchers, scientists, and drug development professionals.[3][4] The use of standardized protocols for image acquisition and analysis ensures the reproducibility and reliability of CCTA-derived metrics, which are increasingly being used as surrogate endpoints in clinical trials.[3][21] The continued advancement of CCTA technology, coupled with sophisticated image analysis techniques, promises to further enhance our understanding of atherosclerosis and accelerate the development of effective therapies.

References

- 1. Application of Quantitative Assessment of Coronary Atherosclerosis by Coronary Computed Tomographic Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronary atherosclerosis imaging by CT to improve clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computed tomographic angiography measures of coronary plaque in clinical trials: opportunities and considerations to accelerate drug translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Coronary Plaque Analysis by Coronary Computed Tomography Angiography: Is it Ready For Primetime? - American College of Cardiology [acc.org]

- 5. dicardiology.com [dicardiology.com]

- 6. Utilizing (serial) coronary computed tomography angiography (CCTA) to predict plaque progression and major adverse cardiac events (MACE): results, merits and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 9. Computed Tomography and Coronary Plaque Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computed Tomography Assessment of Coronary Atherosclerosis: From Threshold-Based Evaluation to Histologically Validated Plaque Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coronary plaque features on CTA can identify patients at increased risk of cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CT Coronary Angiography: Technical Approach and Atherosclerotic Plaque Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Risk Coronary Plaque Features: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Coronary Computed Tomography Angiography Assessment of High-Risk Plaques in Predicting Acute Coronary Syndrome [frontiersin.org]

- 15. High Risk Plaque Features on Coronary CT Angiography | springermedicine.com [springermedicine.com]

- 16. Prognostic Value of Serial Coronary CT Angiography in Atherosclerotic Plaque Modification: What have we learnt? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Noninvasive Imaging of Atherosclerotic Plaque Progression: Status of Coronary CT Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. dicardiology.com [dicardiology.com]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of Plaque Characteristics Using Coronary Computed Tomography Angiography: Achieving High Interobserver Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bvm-conf.org [bvm-conf.org]

The Role of Coronary Computed Tomography Angiography in the Identification of Subclinical Atherosclerotic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subclinical atherosclerosis, the asymptomatic precursor to clinical cardiovascular events, represents a critical window for therapeutic intervention. Its early and accurate identification is paramount for risk stratification and the development of novel anti-atherosclerotic therapies. Coronary Computed Tomography Angiography (CCTA) has emerged as a powerful non-invasive imaging modality capable of visualizing not only the degree of luminal stenosis but also the burden and characteristics of atherosclerotic plaque.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of CCTA in identifying subclinical atherosclerotic disease, with a focus on quantitative data, experimental protocols, and the underlying biological pathways, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Insights from CCTA Studies

CCTA provides a wealth of quantitative data that is crucial for understanding the prevalence, characteristics, and progression of subclinical atherosclerosis. The following tables summarize key findings from various studies.

Table 1: Prevalence of Subclinical Atherosclerosis and High-Risk Plaque Features in Asymptomatic Populations Detected by CCTA

| Study/Cohort | Number of Asymptomatic Participants | Prevalence of Any Plaque | Prevalence of Obstructive Disease (≥50% stenosis) | Prevalence of High-Risk Plaque Features | Key Findings |

| Miami Heart Study[6] | 2,359 | 49% | 6% | 7% | A substantial prevalence of subclinical atherosclerosis was observed in a diverse, asymptomatic population. |

| Asymptomatic Type 2 Diabetes Study[7] | 230 | 88% (Any CAD) | Not specified as primary outcome | 37% | A high prevalence of high-risk plaque was detected in asymptomatic individuals with type 2 diabetes. |

| Asymptomatic High-Risk Patients Study[8] | 711 | 71.7% | 21.5% (high-grade stenosis) | Not specified as primary outcome | CCTA is recommended for detecting subclinical and obstructive CAD in asymptomatic, high-risk patients. |

Table 2: CCTA-Based Plaque Characterization using Hounsfield Unit (HU) Thresholds

| Plaque Component | Hounsfield Unit (HU) Range | References |

| Low-Attenuation / Lipid-Rich Plaque | -30 to 30 HU (or -30 to 75 HU) | [1] |

| Fibro-fatty Plaque | 31 to 130 HU | [1] |

| Fibrous Plaque | 131 to 350 HU | [1] |

| Calcified Plaque | >350 HU | [1] |

Table 3: Diagnostic Accuracy of CCTA for Plaque Detection and Characterization (Compared to Gold-Standard Intravascular Imaging)

| CCTA Parameter | Comparator Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Reference |

| Any Plaque Detection | OCT | 92% | 98% | 99% | 84% | 93% | [2] |

| Non-Calcified Plaque | IVUS-VH | 82% (for fibrous vs. soft plaque) | - | - | - | - | [9] |

| Stenosis >50% | QCA | 100% | 98% | 92% | 100% | - | [9] |

Experimental Protocols for CCTA in Subclinical Atherosclerosis Research

Standardized and meticulous experimental protocols are critical for the reproducibility and validity of CCTA studies in the research and drug development setting.

Patient Selection and Preparation

-

Inclusion/Exclusion Criteria: Clearly defined criteria are essential. For subclinical atherosclerosis studies, participants are typically asymptomatic with varying cardiovascular risk profiles. Exclusion criteria often include known coronary artery disease, prior revascularization, renal impairment, and contraindications to iodinated contrast agents or beta-blockers.

-

Pre-Scan Preparation:

-

Dietary Restrictions: Patients are often instructed to avoid caffeine and smoking for at least 4-12 hours prior to the scan, as these can increase heart rate.[7][10][11]

-

Heart Rate Control: A low and regular heart rate (ideally <60-65 bpm) is crucial for motion-free images.[12] This is typically achieved through the administration of oral or intravenous beta-blockers.

-

Vasodilation: Sublingual nitroglycerin is administered shortly before the scan to dilate the coronary arteries, improving visualization.

-

CCTA Image Acquisition

-

Scanner Technology: A multi-detector CT scanner with at least 64 slices is considered the minimum standard.

-

Coronary Artery Calcium (CAC) Scoring: A non-contrast scan is usually performed first to quantify the extent of coronary calcification using the Agatston score.[12]

-

Contrast Administration: An iodinated contrast agent is injected intravenously at a high flow rate. The timing of the scan is synchronized with the arrival of the contrast in the coronary arteries using techniques like bolus tracking.

-

ECG-Gating: To minimize cardiac motion artifacts, image acquisition is synchronized with the patient's electrocardiogram (ECG). Prospective gating is preferred to reduce radiation exposure.

-

Scan Parameters: Specific parameters such as tube voltage (kVp), tube current (mAs), and reconstruction algorithms are optimized to ensure diagnostic image quality while minimizing radiation dose.

Image Analysis and Quantification

-

Software: Specialized software is used for the semi-automated or automated analysis of CCTA images.

-

Plaque Quantification: The software allows for the measurement of:

-

Total Plaque Volume: The overall volume of atherosclerotic plaque.

-

Plaque Composition: Quantification of the volumes of calcified, non-calcified, and low-attenuation plaque based on HU thresholds.

-

Percent Atheroma Volume (PAV): The percentage of the vessel wall occupied by plaque.

-

-

Stenosis Assessment: The degree of luminal narrowing is quantified.

-

High-Risk Plaque Features: Identification of features such as positive remodeling, low-attenuation plaque, spotty calcification, and the napkin-ring sign.

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a CCTA-based study investigating subclinical atherosclerosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. High Risk Plaque Features on Coronary CTA - American College of Cardiology [acc.org]

- 7. Characteristics of high-risk coronary plaques identified by computed tomographic angiography and associated prognosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atherosclerosis - Wikipedia [en.wikipedia.org]

- 9. Coronary Artery Calcification: From Mechanism to Molecular Imaging. [vivo.weill.cornell.edu]

- 10. Molecular Imaging of Angiogenesis and Vascular Remodeling in Cardiovascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coronary Calcification: Types, Morphology and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

CCTA for Cardiac Morphology and Valvular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac Computed Tomography Angiography (CCTA) has emerged as a powerful, non-invasive imaging modality that provides high-resolution, three-dimensional anatomical and functional assessment of the heart and its valves.[1][2] Its isotropic spatial resolution allows for detailed visualization of cardiac morphology, while ECG-gating techniques enable dynamic evaluation of valvular function throughout the cardiac cycle.[1][3] This technical guide explores the core principles, experimental protocols, and quantitative data supporting the use of CCTA in the assessment of cardiac morphology and valvular function, with a particular focus on applications relevant to research and drug development.

Core Principles of CCTA in Cardiac Assessment

CCTA utilizes X-rays to generate cross-sectional images of the heart, which are then reconstructed into a 3D volume. The injection of an iodinated contrast agent enhances the visualization of the cardiac chambers, great vessels, and coronary arteries.[2] For valvular and morphological assessment, ECG-gating is crucial to minimize motion artifacts and to capture different phases of the cardiac cycle, allowing for both anatomical and functional analysis.[3]

Key Advantages of CCTA:

-

High Spatial Resolution: CCTA offers superior spatial resolution compared to some other non-invasive imaging modalities, enabling detailed anatomical depiction of valve leaflets, the annulus, and supporting structures.[4][5]

-

Comprehensive Assessment: A single CCTA scan can provide information on coronary artery disease, cardiac morphology, and valvular function, offering a holistic view of cardiovascular health.[6]

-

Pre-procedural Planning: It has become the gold standard for pre-procedural planning for transcatheter aortic valve implantation (TAVI), providing essential anatomical measurements for device sizing and selection.[9]

Assessment of Cardiac Morphology

CCTA provides detailed visualization of cardiac structures, making it a valuable tool for assessing a range of morphological abnormalities.[1]

Hypertrophic Cardiomyopathy (HCM)

In patients with HCM, CCTA can accurately delineate the extent and location of myocardial hypertrophy.[10] While echocardiography is the first-line imaging modality, CCTA can be particularly useful when echocardiographic windows are poor.[10] Studies have shown that CCTA can effectively rule out significant epicardial coronary artery stenosis in HCM patients presenting with angina, a common symptom that is not always due to coronary artery disease in this population.[11][12]

Assessment of Valvular Function

ECG-gated CCTA allows for dynamic, four-dimensional assessment of valve motion, enabling the evaluation of both stenotic and regurgitant lesions.

Aortic Stenosis (AS)

CCTA is a robust tool for assessing the severity of aortic stenosis. It allows for direct planimetry of the aortic valve area (AVA), which has shown high correlation with measurements from transthoracic echocardiography (TTE) and invasive angiography.[13] Furthermore, non-contrast CT for aortic valve calcium (AVC) scoring is a guideline-endorsed method to resolve ambiguity in AS severity when echocardiographic measurements are discordant.[9][14]

Mitral Regurgitation (MR)

While echocardiography remains the primary modality for assessing mitral regurgitation, CCTA can provide complementary information. It can accurately identify the underlying pathology, such as mitral valve prolapse, and allows for planimetry of the regurgitant orifice area.[15][16]

Prosthetic Heart Valves

CCTA is increasingly used to evaluate prosthetic heart valve (PHV) function and identify complications such as thrombosis, pannus formation, and paravalvular leakage.[17][18][19][20] Its high resolution is particularly advantageous for visualizing mechanical valve leaflet motion and assessing for hypoattenuating leaflet thickening, a sign of potential thrombus.[16][18]

Quantitative Data Presentation

The following tables summarize key quantitative data from studies evaluating the diagnostic performance of CCTA in assessing valvular heart disease.

Table 1: Diagnostic Accuracy of CCTA for Aortic Stenosis Compared to Transthoracic Echocardiography (TTE)

| Parameter | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |

| Aortic Stenosis Detection | 100% | 96% | 50% | 100% | [21] |

Table 2: Diagnostic Accuracy of CCTA for Mitral Stenosis Compared to Transesophageal Echocardiography (TEE)

| Parameter | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |

| Mitral Stenosis Detection | 100% | 100% | 100% | 100% | [21] |

Table 3: Diagnostic Performance of CCTA for Valvular Regurgitation Compared to Echocardiography

| Valvular Lesion | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |

| Aortic Regurgitation | 44% | 96% | 67% | 90% | [21] |

| Mitral Regurgitation | 13% | 95% | 80% | 45% | [21] |

Experimental Protocols

Generic CCTA Protocol for Valvular Assessment

A standardized protocol is essential for obtaining high-quality images for valvular assessment.

-

Patient Preparation:

-

Fasting for 4 hours prior to the scan.

-

Assessment of heart rate and rhythm. If the heart rate is above 60-65 beats per minute, administration of an oral or intravenous beta-blocker may be considered to improve image quality.[22]

-

Placement of a large-bore (18-20 gauge) intravenous catheter in an antecubital vein.

-

-

Image Acquisition:

-

Scanner: 64-slice or higher multidetector CT (MDCT) scanner.

-

ECG-Gating: Retrospective ECG-gating is preferred for functional valvular assessment as it allows for reconstruction of images at any phase of the cardiac cycle.[3][13] Prospective ECG-triggering can be used to reduce radiation dose but provides more limited functional information.[13]

-

Scan Range: From the carina to the base of the heart.[3]

-

Contrast Injection:

-

Injection of 80-100 mL of non-ionic, low-osmolar contrast agent at a flow rate of 4-5 mL/s.[3]

-

A bolus tracking technique is used, with a region of interest placed in the ascending aorta to trigger the scan once a predefined Hounsfield Unit (HU) threshold is reached.[3]

-

A saline chaser (40-50 mL at 4-5 mL/s) is injected immediately after the contrast to push the contrast bolus through the heart and reduce streak artifacts.[3]

-

-

Scan Parameters:

-

Tube Voltage: 100-120 kVp.

-

Tube Current: Modulated based on patient size and ECG (tube current modulation).

-

Collimation: 0.5-0.625 mm.

-

Rotation Time: 330-400 ms.

-

-

-

Image Reconstruction and Post-processing:

-

Images are reconstructed in 10% intervals throughout the R-R interval (from 0% to 90%).[3]

-

Multiplanar reformation (MPR) and 3D volume-rendered techniques are used to visualize the valve from different perspectives.[3]

-

For aortic stenosis assessment, the aortic valve orifice area is measured by direct planimetry in the systolic phase when the valve is maximally open.[13]

-

For regurgitant lesions, the regurgitant orifice area can be planimetered in the phase of maximal regurgitation.

-

CCTA in Drug Development and Clinical Trials

CCTA is increasingly being utilized in clinical trials as a surrogate endpoint for assessing the efficacy of novel therapies for cardiovascular disease.[22][23] Its ability to provide accurate and reproducible quantitative measurements of cardiac and valvular morphology makes it an attractive tool for tracking disease progression or regression in response to treatment.[23][24] For instance, changes in aortic valve calcification score or leaflet thickness could serve as biomarkers in trials for drugs targeting aortic stenosis.

Visualizations

Logical Relationship: CCTA vs. Other Imaging Modalities for Valvular Assessment

Caption: Comparison of cardiac imaging modalities.

Experimental Workflow: CCTA for Aortic Stenosis Assessment

Caption: CCTA workflow for aortic stenosis.

Conclusion

CCTA is a versatile and powerful imaging modality for the detailed assessment of cardiac morphology and valvular function. Its high spatial resolution and quantitative capabilities make it an invaluable tool for researchers, scientists, and drug development professionals. As technology continues to advance, the role of CCTA in cardiovascular research and clinical practice is expected to expand further, providing deeper insights into the pathophysiology of heart disease and aiding in the development of novel therapies.

References

- 1. dicardiology.com [dicardiology.com]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. ctisus.com [ctisus.com]

- 4. Advanced Cardiac Imaging in the Assessment of Aortic Stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aortic Stenosis: Evaluation with Multidetector CT Angiography and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acr.org [acr.org]

- 8. Standards for quantitative assessments by coronary computed tomography angiography (CCTA): An expert consensus document of the society of cardiovascular computed tomography (SCCT). [qmro.qmul.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Cardiac Magnetic Resonance and Computed Tomography in Hypertrophic Cardiomyopathy: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utility of coronary CT angiography in outpatients with hypertrophic cardiomyopathy presenting with angina symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Imaging of Cardiac Valves by Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computed Tomography Evaluation of Native Aortic Stenosis Beyond Calcification Score - American College of Cardiology [acc.org]

- 15. Quantification of mitral regurgitation on cardiac computed tomography: comparison with qualitative and quantitative echocardiographic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsna.org [pubs.rsna.org]

- 18. Cardiac CT in prosthetic aortic valve complications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cardiac computed tomography for prosthetic heart valve assessment. An expert consensus document of the Society of Cardiovascular Computed Tomography (SCCT), the American College of Cardiology (ACC), the European Society of Cardiovascular Radiology (ESCR), the North American Society of Cardiovascular Imaging (NASCI), the Radiological Society of North America (RSNA), the Society for Cardiovascular Angiography & Interventions (SCAI) and Society of Thoracic Surgeons (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure.eur.nl [pure.eur.nl]

- 21. Comparison of cardiac computed tomographic angiography to transesophageal echocardiography for evaluation of patients with native valvular heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dicardiology.com [dicardiology.com]

- 23. Computed tomographic angiography measures of coronary plaque in clinical trials: opportunities and considerations to accelerate drug translation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Coronary CTA Could Cut Drug Development Costs in Heart Disease, Review Suggests - CRTonline [crtonline.org]

The Prognostic Power of Coronary Computed Tomography Angiography in Cardiovascular Event Prediction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronary Computed Tomography Angiography (CCTA) has rapidly evolved from a diagnostic tool for detecting anatomical stenosis to a powerful prognostic instrument for predicting future major adverse cardiovascular events (MACE).[1][2] Its ability to non-invasively visualize not only the degree of luminal narrowing but also the extent and characteristics of atherosclerotic plaque provides invaluable information for risk stratification.[1][3] This technical guide offers a comprehensive overview of the prognostic value of CCTA, detailing the quantitative data from key studies, the experimental protocols employed, and the underlying logical relationships, to support researchers, scientists, and drug development professionals in leveraging this technology.

Prognostic Value of CCTA Findings

The prognostic significance of CCTA is derived from its ability to provide a detailed assessment of coronary artery disease (CAD). Several key findings from CCTA have been consistently shown to predict adverse cardiovascular events.

Stenosis Severity

The presence and severity of coronary stenosis are fundamental predictors of MACE.[1] Studies have demonstrated a stepwise increase in the risk of events with increasing degrees of luminal narrowing. Patients with obstructive CAD (typically defined as ≥50% stenosis) have a significantly higher risk of MACE compared to those with non-obstructive disease or normal coronary arteries.[1][4] Conversely, a normal CCTA, showing no evidence of plaque or stenosis, is associated with an excellent long-term prognosis, often referred to as a long "warranty period".[2]

Plaque Burden and Characteristics

CT-Derived Fractional Flow Reserve (FFR-CT)

FFR-CT is a non-invasive technique that uses computational fluid dynamics to estimate the physiological significance of a coronary stenosis from CCTA images.[7][8][9] An FFR-CT value of ≤0.80 is typically considered indicative of ischemia-causing stenosis.[7][8] Integrating FFR-CT with anatomical data from CCTA improves the prediction of MACE by identifying lesions that are hemodynamically significant.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from major studies and meta-analyses on the prognostic value of CCTA.

| CCTA Finding | Patient Population | Follow-up | Endpoint | Key Quantitative Result | Reference |

| Obstructive CAD (≥50% stenosis) vs. Normal CCTA | 1,127 patients with suspected CAD | 15 months | All-cause mortality | Higher mortality with higher-risk Duke scores (85% survival for ≥50% left main stenosis) | [1] |

| Obstructive vs. Non-obstructive vs. Normal CCTA | Meta-analysis of 10 studies | 21 months | MACE | Cumulative MACE rates: 16% (obstructive), 3.5% (non-obstructive), 0.5% (normal) | [1] |

| Obstructive CAD (≥50% stenosis) | 348 patients | >90 days | Cardiac events | Odds Ratio for cardiac events: 16.1 (vs. non-obstructive CAD) | [1] |

| Abnormal FFR-CT (≤0.80) | 900 patients with ≥30% stenosis | 3 years | Death or nonfatal MI | 6.5% event rate with abnormal FFR-CT vs. 2.1% with normal FFR-CT | [8] |

| Abnormal FFR-CT (≤0.80) | 102 patients with stable CAD | 9.9 years | Target Vessel Failure (TVF) | Hazard Ratio for TVF: 2.61 | [10] |

| CCTA-derived data added to PCE and CACS | 24,791 asymptomatic individuals | 7.8 years | First coronary event | C-statistic improved from 0.764 to 0.779 | [11][12] |

| AI-Quantified Plaque Burden (Stage 3 or 4) | 7,899 patients | Not specified | MI, CV death, all-cause mortality | 2.69-3.42x higher MI risk, 4.33-8.3x higher CV death risk, 3.17-4.82x higher all-cause mortality risk | [6] |

| Machine Learning Model vs. CAD-RADS | 6,892 patients | 9 years | Cardiac event | ML model ensured 93% of patients with events would be recommended for statins vs. 69% with CAD-RADS | [13] |

| Machine Learning for CAD prediction | 1,769 patients (SCOT-HEART trial) | Not specified | Presence of CAD on CCTA | AUC of 0.80 for ML model vs. 0.75 for 10-year cardiovascular risk score | [14] |

MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction; PCE: Pooled Cohort Equation; CACS: Coronary Artery Calcium Score; AUC: Area Under the Curve; CAD-RADS: Coronary Artery Disease Reporting and Data System.

Experimental Protocols

The following sections detail the typical methodologies for conducting a prognostic study using CCTA.

Patient Selection and Preparation

-

Inclusion Criteria: Typically includes symptomatic patients with suspected CAD or asymptomatic individuals with risk factors.

-

Exclusion Criteria: Often includes patients with known CAD, previous revascularization, contraindications to iodinated contrast, or severe renal impairment.

-

Patient Preparation: To ensure optimal image quality, heart rate control is crucial. Beta-blockers are often administered to achieve a target heart rate of <60-65 beats per minute. Sublingual nitroglycerin is commonly given just before the scan to dilate the coronary arteries.[15]

CCTA Image Acquisition

-

Scanner Technology: Modern prognostic studies utilize multi-detector CT scanners (64-slice or higher) to achieve high temporal and spatial resolution.[1]

-

Scan Protocol:

-

Calcium Scoring: A non-contrast scan is first performed to quantify coronary artery calcification (Agatston score).

-

Contrast Administration: An iodinated contrast agent is injected intravenously, and the scan is timed to capture the peak enhancement of the coronary arteries.

-

ECG-Gating: To minimize motion artifacts from the beating heart, the CT data acquisition is synchronized with the patient's electrocardiogram (ECG).

-

Image Analysis and Interpretation

-

Stenosis Assessment: The degree of luminal stenosis is visually assessed and can be quantified using specialized software. Stenosis is typically graded as minimal (<25%), mild (25-49%), moderate (50-69%), or severe (≥70%).[16] The Coronary Artery Disease Reporting and Data System (CAD-RADS™) provides a standardized framework for reporting findings.[16]

-

Plaque Analysis:

-

Qualitative Assessment: High-risk plaque features are identified based on their appearance on CCTA images.

-

Quantitative Assessment: Software is used to measure the volume of total, calcified, and non-calcified plaque. Plaque composition is determined by Hounsfield Unit (HU) thresholds (e.g., low-attenuation plaque: -30 to 30 HU).[5]

-

-

FFR-CT Analysis: CCTA images are sent to a central processing facility where computational fluid dynamics are applied to calculate FFR-CT values throughout the coronary tree.

Follow-up and Endpoint Adjudication

-

Follow-up: Patients are followed for a predefined period, and data on clinical outcomes are collected through medical records, patient interviews, or national registries.

-

Endpoint Definition: The primary endpoint is typically a composite of major adverse cardiovascular events (MACE), which may include all-cause mortality, cardiovascular death, non-fatal myocardial infarction, and unplanned revascularization.

Visualizing the Prognostic Pathway

The following diagrams illustrate the key workflows and logical relationships in the prognostic assessment of cardiovascular events using CCTA.

References

- 1. Prognostic utility of coronary computed tomographic angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronary CT Angiography as a Diagnostic and Prognostic Tool: Perspectives from the SCOT-HEART Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Approach in Risk Stratification by Coronary CT Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practice Pattern, Diagnostic Yield, and Long‐Term Prognostic Impact of Coronary Computed Tomographic Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Coronary Plaque Analysis by Coronary Computed Tomography Angiography: Is it Ready For Primetime? - American College of Cardiology [acc.org]

- 6. diagnosticimaging.com [diagnosticimaging.com]

- 7. pubs.rsna.org [pubs.rsna.org]

- 8. jwatch.org [jwatch.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Long-term prognostic implications of CT angiography-derived fractional flow reserve: Results from the DISCOVER-FLOW study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntk-institute.org [ntk-institute.org]

- 13. dicardiology.com [dicardiology.com]

- 14. Machine learning to predict high-risk coronary artery disease on CT in the SCOT-HEART trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn-corpweb.heartflow.com [cdn-corpweb.heartflow.com]

- 16. Coronary Computer Tomography Angiography in 2021—Acquisition Protocols, Tips and Tricks and Heading beyond the Possible - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Coronary Computed Tomography Angiography (CCTA) in the Evaluation of Coronary Artery Disease Across Diverse Patient Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronary Computed Tomography Angiography (CCTA) has emerged as a pivotal non-invasive imaging modality for the diagnosis and management of coronary artery disease (CAD). Its ability to provide detailed anatomical information of the coronary arteries, including the presence, extent, and characteristics of atherosclerotic plaque, has led to its increasing integration into clinical practice.[1] This technical guide provides an in-depth overview of the application of CCTA in various patient populations, focusing on quantitative data, experimental protocols, and the prognostic implications of CCTA findings. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current state of CCTA in CAD evaluation.

CCTA in Symptomatic Patients with Suspected CAD

Symptomatic patients presenting with stable or acute chest pain are the most common cohort undergoing CCTA for the evaluation of CAD.[2] The 2021 AHA/ACC/ASE/CHEST/SAEM/SCCT/SCMR Guideline for the Evaluation and Diagnosis of Chest Pain has given a Class 1 recommendation with a level of evidence A for the use of CCTA in these patients who have no known CAD.[2][3]

Diagnostic Accuracy

CCTA demonstrates high diagnostic accuracy for the detection of significant coronary stenosis in symptomatic patients. A meta-analysis of 27 studies utilizing 64-slice CCTA reported a high sensitivity and specificity in detecting coronary stenosis compared to the gold standard of invasive coronary angiography (ICA).[4] The high negative predictive value of CCTA makes it an effective tool to rule out obstructive CAD.[4]

| Patient Population | Diagnostic Metric | Value (95% CI) | Reference |

| Symptomatic Patients (Suspected CAD) | Sensitivity | 87% (86.5% - 88%) | [4] |

| Specificity | 96% (95.5% - 96.5%) | [4] | |

| Positive Predictive Value | 91% | [5] | |

| Negative Predictive Value | 83% | [5] | |

| Overall Accuracy | 94% | [4] |

Table 1: Diagnostic Accuracy of 64-Slice CCTA in Symptomatic Patients with Suspected CAD.

Prognostic Value